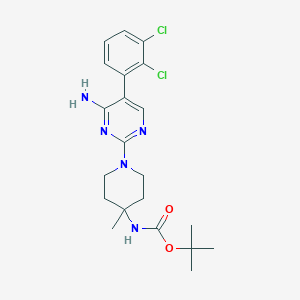
Tert-butyl (1-(4-amino-5-(2,3-dichlorophenyl)pyrimidin-2-YL)-4-methylpiperidin-4-YL)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (1-(4-amino-5-(2,3-dichlorophenyl)pyrimidin-2-YL)-4-methylpiperidin-4-YL)carbamate is a complex organic compound that features a pyrimidine ring substituted with an amino group and a dichlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (1-(4-amino-5-(2,3-dichlorophenyl)pyrimidin-2-YL)-4-methylpiperidin-4-YL)carbamate typically involves multi-step organic reactions. One common approach is the selective displacement of chloride at the C4 position by tert-butyl N-(3-aminophenyl) carbamate, followed by further reactions to introduce the pyrimidine and piperidine moieties .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of metal-catalyzed reactions to ensure high yield and purity. The specific conditions, such as temperature, solvent, and catalysts, are optimized to achieve efficient production .
化学反応の分析
Types of Reactions
Tert-butyl (1-(4-amino-5-(2,3-dichlorophenyl)pyrimidin-2-YL)-4-methylpiperidin-4-YL)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or other functional groups.
Substitution: Common substitution reactions involve the replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological profile .
科学的研究の応用
Tert-butyl (1-(4-amino-5-(2,3-dichlorophenyl)pyrimidin-2-YL)-4-methylpiperidin-4-YL)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as an antidepressant or other therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of Tert-butyl (1-(4-amino-5-(2,3-dichlorophenyl)pyrimidin-2-YL)-4-methylpiperidin-4-YL)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to its pharmacological effects. The exact pathways and molecular interactions are subjects of ongoing research .
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar pyrimidine core and exhibit various biological activities, including antiproliferative and antimicrobial properties.
Pyrimidino[4,5-d][1,3]oxazine derivatives: These compounds also feature a pyrimidine ring and are known for their diverse pharmacological activities.
Uniqueness
Tert-butyl (1-(4-amino-5-(2,3-dichlorophenyl)pyrimidin-2-YL)-4-methylpiperidin-4-YL)carbamate is unique due to its specific substitution pattern and the presence of both piperidine and pyrimidine moieties. This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications .
特性
分子式 |
C21H27Cl2N5O2 |
|---|---|
分子量 |
452.4 g/mol |
IUPAC名 |
tert-butyl N-[1-[4-amino-5-(2,3-dichlorophenyl)pyrimidin-2-yl]-4-methylpiperidin-4-yl]carbamate |
InChI |
InChI=1S/C21H27Cl2N5O2/c1-20(2,3)30-19(29)27-21(4)8-10-28(11-9-21)18-25-12-14(17(24)26-18)13-6-5-7-15(22)16(13)23/h5-7,12H,8-11H2,1-4H3,(H,27,29)(H2,24,25,26) |
InChIキー |
YDZQOKJHFNQCLR-UHFFFAOYSA-N |
正規SMILES |
CC1(CCN(CC1)C2=NC=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















